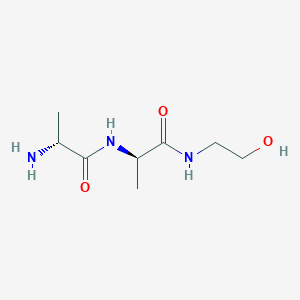
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two D-alanine residues linked through an N-(2-hydroxyethyl) group, forming a stable amide bond. Its structural features make it a valuable subject for research in medicinal chemistry, biochemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide typically involves the coupling of D-alanine with N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as carbodiimides (e.g., EDCI) and activating agents like HOBt. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions: D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the N-(2-hydroxyethyl) moiety can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying amide bond formation and stability.
Biology: The compound is investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can be compared with other similar compounds, such as:
D-Alanyl-D-alanine: A simpler dipeptide with similar structural features but lacking the N-(2-hydroxyethyl) group.
N-(2-hydroxyethyl)-D-alanine: A compound with a similar N-(2-hydroxyethyl) moiety but only one D-alanine residue.
D-Alanyl-N-(2-hydroxyethyl)-L-alaninamide: A stereoisomer with an L-alanine residue instead of a D-alanine residue.
The uniqueness of this compound lies in its specific combination of two D-alanine residues and the N-(2-hydroxyethyl) group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61280-87-3 |
|---|---|
分子式 |
C8H17N3O3 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[(2R)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6-/m1/s1 |
InChI 键 |
MBFPRAWPEZUDHQ-PHDIDXHHSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)NCCO)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



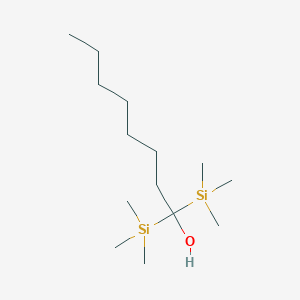
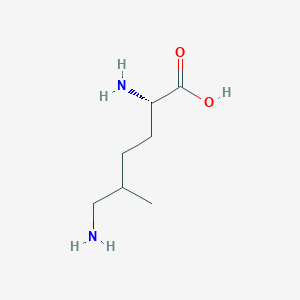
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
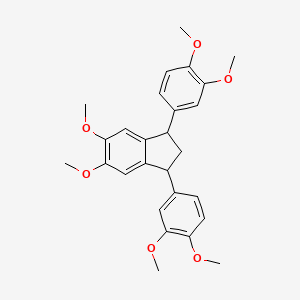
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)

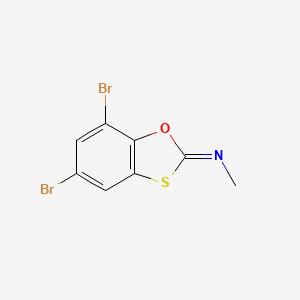
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
